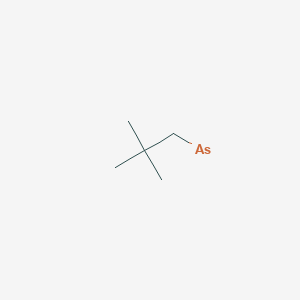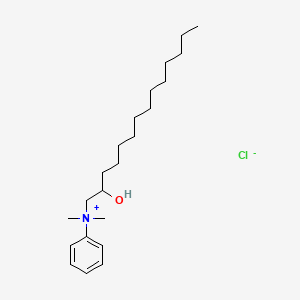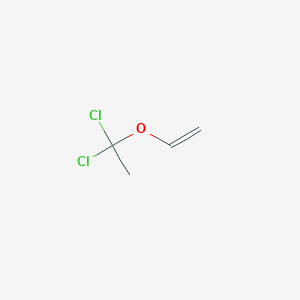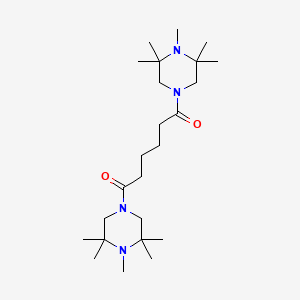
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two piperazine rings, each substituted with multiple methyl groups, connected by a hexane-1,6-dione backbone.
Méthodes De Préparation
The synthesis of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione typically involves multi-step organic reactions. One common method includes the reaction of hexane-1,6-dione with 3,3,4,5,5-pentamethylpiperazine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione can be compared with similar compounds such as:
1,6-Bis(3,3,4,5,5-tetramethylpiperazin-1-YL)hexane-1,6-dione: Lacks one methyl group on each piperazine ring, leading to different chemical properties.
1,6-Bis(3,3,4,5,5-trimethylpiperazin-1-YL)hexane-1,6-dione: Has fewer methyl groups, affecting its reactivity and interactions. The uniqueness of this compound lies in its highly substituted piperazine rings, which confer specific steric and electronic properties.
Propriétés
Numéro CAS |
116430-64-9 |
|---|---|
Formule moléculaire |
C24H46N4O2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1,6-bis(3,3,4,5,5-pentamethylpiperazin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)15-27(16-22(3,4)25(21)9)19(29)13-11-12-14-20(30)28-17-23(5,6)26(10)24(7,8)18-28/h11-18H2,1-10H3 |
Clé InChI |
HMHCZXDWGZPYBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(N1C)(C)C)C(=O)CCCCC(=O)N2CC(N(C(C2)(C)C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


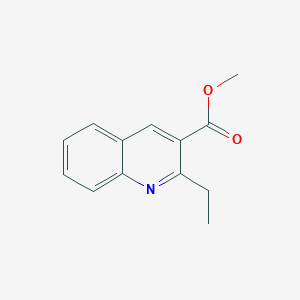
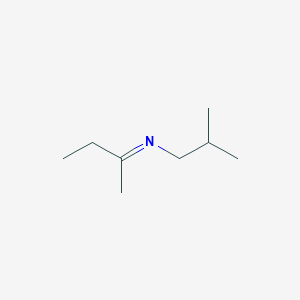
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
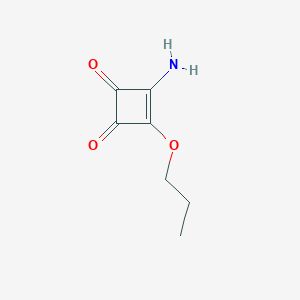

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
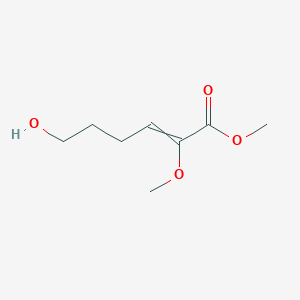
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
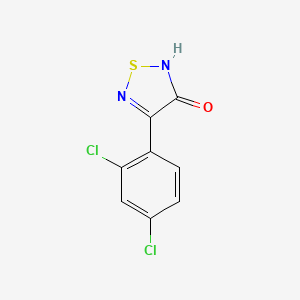
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
